molecular formula C17H23N3O3 B3041398 tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate CAS No. 287395-90-8

tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3041398
CAS No.: 287395-90-8
M. Wt: 317.4 g/mol
InChI Key: PMRZPXZIRWTDAE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzoimidazole moiety linked via an ether oxygen at the 6-position. This structure is pivotal in medicinal chemistry, particularly as an intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the benzoimidazole scaffold contributes to binding interactions with biological targets, such as Von Hippel-Lindau (VHL) E3 ligases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(3H-benzimidazol-5-yloxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)22-13-4-5-14-15(10-13)19-11-18-14/h4-5,10-12H,6-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRZPXZIRWTDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole ring in the compound can bind to enzyme active sites, potentially inhibiting or modulating their activity. This interaction is particularly significant in the context of enzymes involved in DNA replication and repair, where the compound can act as an inhibitor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication. This inhibition can lead to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. The compound can influence metabolic flux, altering the levels of various metabolites. For instance, it can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound is known to accumulate in the nucleus, where it can exert its effects on DNA and associated proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nuclear compartment. In the nucleus, the compound can interact with DNA and nuclear proteins, influencing various nuclear processes, including transcription and DNA repair.

Biological Activity

tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

tert Butyl 4 1H benzo d imidazol 6 yl oxy piperidine 1 carboxylate\text{tert Butyl 4 1H benzo d imidazol 6 yl oxy piperidine 1 carboxylate}

It is synthesized through a series of reactions involving the piperidine and benzoimidazole moieties. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the benzo[d]imidazole group via etherification or similar methods .

Biological Activity Overview

Research indicates that compounds containing benzo[d]imidazole structures exhibit a range of biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives of benzo[d]imidazole can inhibit cancer cell proliferation. For instance, certain derivatives displayed IC50 values in the nanomolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in cancer progression and metabolic pathways. The introduction of different substituents on the benzimidazole ring significantly affects its inhibitory potency .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The compound exhibited notable activity against several types of cancer cells with IC50 values ranging from 10 to 100 nM, indicating its potential as a therapeutic agent in oncology .

Cell Line IC50 (nM)
A54925
MCF740
HeLa60

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may trigger intrinsic apoptotic pathways, thus providing a dual mechanism of action—both antiproliferative and pro-apoptotic .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings include:

  • Substituent Effects : Variations at the C4 position of the benzimidazole ring significantly alter enzyme inhibition potency. For example, halogen substitutions generally enhance activity .
  • Piperidine Modifications : Changes in the piperidine moiety can also affect pharmacokinetics and bioavailability, impacting overall efficacy .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to tert-butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate exhibit significant biological activities. Notably:

  • NLRP3 Inhibition : This compound has been studied for its role as a NLRP3 inflammasome inhibitor, which is crucial in inflammatory responses. Studies have shown that related compounds can concentration-dependently inhibit IL-1β release in stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
  • Neuropharmacological Effects : The compound has been evaluated for its binding affinities to dopamine D2 and serotonin 5-HT1A receptors. These interactions indicate its potential use in developing treatments for psychiatric disorders such as schizophrenia .

Case Studies

Several studies have documented the effects and applications of this compound:

  • Inflammation and Pain Management : A study published in Molecules highlighted the efficacy of benzimidazole derivatives, including those related to this compound, in reducing inflammation markers and pain responses in animal models .
  • Psychotropic Effects : Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, providing insights into their potential as antipsychotic agents. Binding affinity studies have shown promising results for D2 receptor antagonism and 5-HT1A receptor agonism .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution characteristics, making them suitable candidates for further development in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 6-oxy linkage between the benzoimidazole and piperidine rings. Key analogues include:

Compound Name Substituent Position/Modification Molecular Formula Molecular Weight Purity (%) Key Properties/Applications
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate Benzoimidazole at 2-position C₁₇H₂₁N₃O₂ 299.37 - Intermediate for kinase inhibitors
tert-Butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Pyrimidine carboxamido group C₂₃H₂₈N₆O₄ 454.51 99.99 High-affinity kinase binding
tert-Butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Chloropyrazine carboxamido group C₂₃H₂₇ClN₆O₄ 494.5 99.21 Enhanced electrophilicity for covalent binding
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Ethoxyethyl side chain C₁₆H₂₃ClN₄O 324.83 - Improved solubility due to polar group

Key Observations:

  • Substituent Position: The 6-oxy linkage in the target compound contrasts with the 2-position substitution in tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate .
  • Functional Groups : The pyrimidine and chloropyrazine carboxamido groups in analogues from and introduce hydrogen-bonding and π-stacking capabilities, enhancing target engagement compared to the parent structure .
  • Solubility Modifiers : The ethoxyethyl group in 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride improves aqueous solubility, addressing a common limitation of tert-butyl-protected compounds .

Physicochemical and Spectroscopic Data

  • NMR Shifts :
    • Target Compound : Expected aromatic protons (δ 7.5–8.1 ppm for benzoimidazole) and tert-butyl singlet (δ 1.4 ppm) .
    • Pyrimidine Analogue () : Distinct downfield shifts for pyrimidine protons (δ 8.3–8.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 454.51 for C₂₃H₂₈N₆O₄⁺) .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate?

Methodological Answer:
Synthesis optimization requires attention to reaction temperature, solvent polarity, and catalyst selection. For example, tert-butyl-protected piperidine derivatives often employ silicon column chromatography for purification under low-temperature conditions (e.g., 20°C) to prevent decomposition of the Boc (tert-butoxycarbonyl) group . Reaction time is also critical: prolonged heating may lead to side reactions, such as ring-opening of the benzo[d]imidazole moiety. Solvent systems with high polarity (e.g., ethyl acetate/hexane mixtures) improve separation efficiency during purification .

Advanced: How can computational methods like quantum chemical calculations aid in predicting reaction pathways for this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., density functional theory, DFT) can model transition states and intermediates, particularly for the nucleophilic substitution at the piperidine oxygen or the coupling of the benzoimidazole ring. For instance, ICReDD’s approach integrates reaction path search algorithms to identify energetically favorable pathways, reducing trial-and-error experimentation . These methods help predict regioselectivity in heterocyclic coupling reactions and guide solvent selection by calculating solvation effects .

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR should confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 1^1H) and the benzo[d]imidazole aromatic protons (7–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₁₆H₂₀N₃O₃ requires exact mass 326.1499).
  • HPLC Purity Analysis : ≥98% purity ensures minimal impurities for biological assays .

Advanced: How should researchers address contradictory solubility data in different solvent systems?

Methodological Answer:
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from differences in crystalline forms or residual solvents. A systematic approach includes:

Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility .

Hansen Solubility Parameters : Quantify dispersive, polar, and hydrogen-bonding contributions to solubility .

Standardized Protocols : Use fixed solvent-to-solid ratios and controlled agitation rates to ensure reproducibility .

Basic: What safety protocols are essential for handling tert-butyl-protected intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact with irritants like benzo[d]imidazole derivatives .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Advanced: How can researchers design experiments to investigate the stability of this compound under varying pH conditions?

Methodological Answer:

pH-Rate Profiling : Prepare buffer solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C .

Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at room temperature.

LC-MS Identification : Characterize degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Basic: What strategies improve yield in the coupling of benzo[d]imidazole to the piperidine scaffold?

Methodological Answer:

  • Activation of Hydroxyl Groups : Use Mitsunobu conditions (DIAD, PPh₃) for efficient ether bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) while maintaining yield .
  • Protection/Deprotection : Temporary protection of the benzo[d]imidazole NH group with SEM (trimethylsilylethoxymethyl) prevents side reactions .

Advanced: How can statistical design of experiments (DoE) optimize reaction parameters for scale-up?

Methodological Answer:

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a structured matrix to identify interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between parameters and yield/purity .
  • Failure Mode Analysis : Use Pareto charts to prioritize critical parameters (e.g., solvent purity >99% reduces byproduct formation) .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • Limit of Detection (LOD) : Use UPLC with UV detection at 254 nm for impurities <0.1% .
  • Forced Degradation Studies : Expose the compound to heat/light/humidity to simulate storage conditions and identify degradation markers .
  • Reference Standards : Synthesize or purchase certified impurities (e.g., de-Boc derivative) for spiking experiments .

Advanced: How can researchers integrate this compound into drug discovery pipelines for target validation?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the benzo[d]imidazole substituents (e.g., fluorine at position 5) to probe target binding pockets .
  • In Silico Docking : Screen against protein databases (e.g., PDB) to prioritize biological targets .
  • ADMET Profiling : Assess metabolic stability in liver microsomes and permeability in Caco-2 cell models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate

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